1-Chlor-Isochinolin-5-carbonsäure-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H7Cl2NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Wissenschaftliche Forschungsanwendungen
1-Chloroisoquinoline-5-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
It is known that chlorinated isoquinoline compounds often interact with various enzymes and receptors in the body .
Mode of Action
Carboxylic acids, a group to which this compound belongs, are known to react with thionyl chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Biochemical Pathways
Reactions at the benzylic position, a common feature in such compounds, are known to be important for synthesis problems .
Result of Action
The compound’s reactions, such as the formation of acid chlorides, could potentially lead to various downstream effects .
Vorbereitungsmethoden
The synthesis of 1-chloroisoquinoline-5-carboxylic acid hydrochloride typically involves several steps. One common method includes the chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods may vary, but they generally involve large-scale chemical reactions under controlled conditions to ensure consistency and quality. The use of advanced technologies and equipment is crucial in optimizing the production process and minimizing impurities .
Analyse Chemischer Reaktionen
1-Chloroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1-Chloroisoquinoline-5-carboxylic acid hydrochloride can be compared with other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Similar in structure but lacks the carboxylic acid group.
Isoquinoline-5-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and applications.
Other substituted isoquinolines:
Eigenschaften
CAS-Nummer |
223671-54-3 |
---|---|
Molekularformel |
C10H7Cl2NO2 |
Molekulargewicht |
244.07 g/mol |
IUPAC-Name |
1-chloroisoquinoline-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6ClNO2.ClH/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9;/h1-5H,(H,13,14);1H |
InChI-Schlüssel |
MRIRNGJIZUGYSW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O.Cl |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.